2-chloro-4-(oxan-4-yl)pyridine
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Overview
Description
2-chloro-4-(oxan-4-yl)pyridine is a heterocyclic compound that features a pyridine ring substituted with a chlorine atom at the 2-position and an oxan-4-yl group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-4-(oxan-4-yl)pyridine can be achieved through several methods. One common approach involves the reaction of 2-chloropyridine with oxan-4-yl derivatives under specific conditions. For instance, the reaction can be carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
2-chloro-4-(oxan-4-yl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the pyridine ring or the oxan-4-yl group.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide or primary amines. These reactions are typically carried out in polar solvents such as DMF or acetonitrile at elevated temperatures.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used to oxidize the compound under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield 2-amino-4-(oxan-4-yl)pyridine derivatives, while oxidation reactions can produce pyridine N-oxides.
Scientific Research Applications
2-chloro-4-(oxan-4-yl)pyridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-chloro-4-(oxan-4-yl)pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.
Comparison with Similar Compounds
Similar Compounds
2-chloro-3-(oxan-4-yl)pyridine: Similar in structure but with the oxan-4-yl group at the 3-position.
2-chloro-4-(trifluoromethyl)pyridine: Features a trifluoromethyl group instead of the oxan-4-yl group.
Uniqueness
2-chloro-4-(oxan-4-yl)pyridine is unique due to the presence of the oxan-4-yl group, which imparts specific chemical and physical properties. This makes it distinct from other pyridine derivatives and valuable for certain applications in research and industry .
Properties
CAS No. |
1381941-42-9 |
---|---|
Molecular Formula |
C10H12ClNO |
Molecular Weight |
197.7 |
Purity |
95 |
Origin of Product |
United States |
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